molecular formula C20H16ClFN4OS2 B4822106 4-[({5-[(4-CHLOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-2-(4-FLUOROPHENYL)-1,3-THIAZOLE

4-[({5-[(4-CHLOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-2-(4-FLUOROPHENYL)-1,3-THIAZOLE

Cat. No.: B4822106
M. Wt: 447.0 g/mol
InChI Key: ALOLVUMJGIRDRB-UHFFFAOYSA-N
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Description

4-[({5-[(4-CHLOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-2-(4-FLUOROPHENYL)-1,3-THIAZOLE is a complex organic compound that features a combination of triazole, thiazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({5-[(4-CHLOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-2-(4-FLUOROPHENYL)-1,3-THIAZOLE typically involves multiple steps:

    Formation of the Triazole Ring: This step involves the reaction of appropriate precursors under conditions that promote the formation of the triazole ring.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction.

    Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving sulfur-containing reagents.

    Final Assembly: The final step involves coupling the triazole and thiazole intermediates under conditions that ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as high-pressure reactions, use of catalysts, and continuous flow reactors may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

4-[({5-[(4-CHLOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-2-(4-FLUOROPHENYL)-1,3-THIAZOLE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific electronic properties.

    Biological Studies: Its interactions with biological macromolecules are of interest for understanding enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-[({5-[(4-CHLOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-2-(4-FLUOROPHENYL)-1,3-THIAZOLE involves binding to specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to interact with active sites, leading to inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[({5-[(4-BROMOPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-2-(4-FLUOROPHENYL)-1,3-THIAZOLE
  • 4-[({5-[(4-METHOXYPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-2-(4-FLUOROPHENYL)-1,3-THIAZOLE

Uniqueness

The presence of both chlorophenoxy and fluorophenyl groups in 4-[({5-[(4-CHLOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-2-(4-FLUOROPHENYL)-1,3-THIAZOLE provides unique electronic and steric properties that differentiate it from similar compounds

Properties

IUPAC Name

4-[[5-[(4-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-(4-fluorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4OS2/c1-26-18(10-27-17-8-4-14(21)5-9-17)24-25-20(26)29-12-16-11-28-19(23-16)13-2-6-15(22)7-3-13/h2-9,11H,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOLVUMJGIRDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CSC(=N2)C3=CC=C(C=C3)F)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[({5-[(4-CHLOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-2-(4-FLUOROPHENYL)-1,3-THIAZOLE
Reactant of Route 2
Reactant of Route 2
4-[({5-[(4-CHLOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-2-(4-FLUOROPHENYL)-1,3-THIAZOLE
Reactant of Route 3
Reactant of Route 3
4-[({5-[(4-CHLOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-2-(4-FLUOROPHENYL)-1,3-THIAZOLE
Reactant of Route 4
Reactant of Route 4
4-[({5-[(4-CHLOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-2-(4-FLUOROPHENYL)-1,3-THIAZOLE
Reactant of Route 5
Reactant of Route 5
4-[({5-[(4-CHLOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-2-(4-FLUOROPHENYL)-1,3-THIAZOLE
Reactant of Route 6
Reactant of Route 6
4-[({5-[(4-CHLOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-2-(4-FLUOROPHENYL)-1,3-THIAZOLE

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